Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. It is known for its unique structural properties, which make it a valuable scaffold for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyanoacetyl derivative with a thiophene precursor in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the thiophene ring .
Scientific Research Applications
Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors.
Medicine: Due to its unique structure, the compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Thienopyrimidine derivatives
- Azo dyes
- N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives
Uniqueness
Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the design of novel bioactive molecules with enhanced potency and selectivity .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-4-16-13(15)11-10-8(3)7(2)5-6-9(10)17-12(11)14/h7-8H,4-6,14H2,1-3H3 |
InChI Key |
AFFFPJZVNASEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(C(CC2)C)C)N |
Origin of Product |
United States |
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